7-Bromo-3-methylbenzo[d]isoxazole

Catalog No.
S3326320
CAS No.
66033-75-8
M.F
C8H6BrNO
M. Wt
212.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-3-methylbenzo[d]isoxazole

CAS Number

66033-75-8

Product Name

7-Bromo-3-methylbenzo[d]isoxazole

IUPAC Name

7-bromo-3-methyl-1,2-benzoxazole

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

InChI

InChI=1S/C8H6BrNO/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3

InChI Key

QHSMWCXTVHKPSV-UHFFFAOYSA-N

SMILES

CC1=NOC2=C1C=CC=C2Br

Canonical SMILES

CC1=NOC2=C1C=CC=C2Br

Existing Research

While detailed research on 7-Bromo-3-methylbenzo[d]isoxazole is scarce, some resources suggest its potential involvement in broader studies related to the benzo[d]isoxazole class.

  • Chemical Intermediate: 7-Bromo-3-methylbenzo[d]isoxazole might serve as a chemical intermediate in the synthesis of other, more complex molecules with potential biological activities. This is based on the availability of the compound from commercial suppliers catering to research institutions [, ].

Future Research Directions

Based on the structural similarity of 7-Bromo-3-methylbenzo[d]isoxazole to other known bioactive molecules within the benzo[d]isoxazole class, future research could explore its potential applications in various fields, including:

  • Drug Discovery: Investigating its potential as a lead compound for developing new drugs due to the diverse biological activities exhibited by other benzo[d]isoxazole derivatives [].
  • Material Science: Exploring its suitability for the development of novel functional materials due to the unique properties associated with the isoxazole ring system [].

7-Bromo-3-methylbenzo[d]isoxazole is a halogenated heterocyclic compound characterized by its unique molecular structure. It has the molecular formula C₈H₆BrN₁O and a molecular weight of 212.04 g/mol. This compound belongs to the isoxazole family, which is known for its diverse applications in medicinal chemistry and material science. The presence of a bromine atom in its structure enhances its reactivity, making it a valuable intermediate in various chemical syntheses .

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The compound can undergo oxidation to yield carboxylic acid derivatives or reduction to form amines .

Common Reagents and Conditions

  • Substitution: Sodium amide (NaNH₂) for amination; thiourea for thiolation.
  • Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

Major Products

The products formed from these reactions depend on the specific reagents used. For instance, substitution with an amine can yield 7-amino-3-methylbenzo[d]isoxazole, while oxidation can produce 7-bromo-3-methylbenzo[d]isoxazole-4-carboxylic acid.

7-Bromo-3-methylbenzo[d]isoxazole exhibits notable biological activities, particularly in medicinal chemistry. It has been studied for its potential as an anticancer and antimicrobial agent. The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity . Additionally, it serves as a building block for synthesizing various bioactive compounds, enhancing its significance in drug discovery.

The synthesis of 7-bromo-3-methylbenzo[d]isoxazole typically involves the bromination of 3-methylbenzo[d]isoxazole. Common methods include:

  • Bromination using Bromine or N-bromosuccinimide (NBS): This method is conducted in solvents like acetic acid or chloroform, allowing for controlled bromination under mild conditions.
  • Cycloaddition Reactions: These reactions can be utilized to create the isoxazole ring from suitable precursors through 1,3-dipolar cycloaddition processes .

7-Bromo-3-methylbenzo[d]isoxazole finds applications across various fields:

  • Medicinal Chemistry: As a precursor for developing new pharmaceuticals with anticancer and antimicrobial properties.
  • Material Science: In the fabrication of materials with unique electronic and optical characteristics.
  • Biological Studies: Used in research involving enzyme inhibitors and receptor modulators .

Research on interaction studies involving 7-bromo-3-methylbenzo[d]isoxazole indicates that it may interact with various biological macromolecules. These interactions are crucial for understanding its pharmacological effects and optimizing its use in therapeutic applications. Studies have shown that this compound can modulate enzyme activities and receptor functions, contributing to its potential as a drug candidate .

Several compounds are structurally similar to 7-bromo-3-methylbenzo[d]isoxazole, including:

Compound NameSimilarity Index
6-Bromo-2-methylbenzo[d]isoxazole0.98
4-Bromo-5-(4-methoxyphenyl)isoxazole0.89
5-(Bromomethyl)-3-(4-bromophenyl)isoxazole0.84
3-(Bromomethyl)benzo[d]isoxazole0.83
6-Bromo-3,5-dimethylbenzo[d]isoxazole0.89

Uniqueness

The uniqueness of 7-bromo-3-methylbenzo[d]isoxazole lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and drug development .

XLogP3

2.8

Dates

Modify: 2023-08-19

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